

# Niazo (Butazopyridine): Application Notes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Disclaimer

Direct and extensive experimental data on the pharmaceutical properties of **Niazo** (Butazopyridine) is limited in publicly available scientific literature. The following application notes and protocols are largely based on the known characteristics of its structural analog, Phenazopyridine, a urinary tract analgesic. This document is intended to provide a foundational framework for initiating research into the potential of **Niazo** as a pharmaceutical agent. All experimental procedures should be developed and validated rigorously.

#### Introduction

**Niazo**, also known as Butazopyridine, is an azo dye with the chemical formula C<sub>14</sub>H<sub>18</sub>N<sub>6</sub>O.[1] Its structure, 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine, is analogous to Phenazopyridine. This structural similarity suggests that **Niazo** may possess comparable pharmacological activities, primarily as a urinary tract analgesic. Its mechanism of action is hypothesized to be a direct topical analgesic effect on the mucosa of the urinary tract. This document outlines potential therapeutic applications, proposed mechanisms of action, and protocols for preclinical evaluation.

## **Chemical and Physical Properties**



A summary of the key chemical and physical properties of **Niazo** is presented in Table 1. This information is crucial for formulation development and for designing relevant in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of Niazo (Butazopyridine)

| Property          | Value                                                          | Reference |
|-------------------|----------------------------------------------------------------|-----------|
| IUPAC Name        | 3-[(6-butoxypyridin-3-<br>yl)diazenyl]pyridine-2,6-<br>diamine | Smolecule |
| Synonyms          | Butazopyridine, Neotropin                                      | PubChem   |
| CAS Number        | 617-19-6                                                       | PubChem   |
| Molecular Formula | C14H18N6O                                                      | [1]       |
| Molecular Weight  | 286.33 g/mol                                                   | PubChem   |
| Appearance        | (Predicted) Colored solid                                      | -         |
| Solubility        | (Predicted) Sparingly soluble in water                         | -         |
| рКа               | (Predicted) Basic due to amino groups                          | -         |

Note: Some properties are predicted based on chemical structure and may require experimental verification.

## **Potential Therapeutic Applications**

Based on the activity of its analog, Phenazopyridine, the primary therapeutic application for **Niazo** is likely the symptomatic relief of lower urinary tract discomfort.

• Urinary Tract Analgesia: Alleviation of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), catheterization, or other urinary tract irritations.



 Investigational Areas: Given the diverse activities of pyridine-containing compounds, further research could explore potential anti-inflammatory or antimicrobial properties.

# Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Niazo** is likely a localized anesthetic or analgesic effect on the mucosal lining of the urinary tract. The precise molecular targets are not well-defined for this class of compounds.

A proposed logical workflow for investigating the mechanism of action is presented below.



Click to download full resolution via product page

Caption: Workflow for Investigating **Niazo**'s Mechanism of Action.

A potential signaling pathway that could be investigated for analgesic effects is the transient receptor potential (TRP) channel family, which is involved in pain sensation.





Click to download full resolution via product page

Caption: Hypothesized Modulation of TRPV1 Signaling by Niazo.

## **Experimental Protocols**

The following are generalized protocols that can be adapted for the preclinical evaluation of **Niazo**.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Niazo on urothelial cells.

#### Materials:

• Human bladder epithelial cell line (e.g., T24)



- Niazo (Butazopyridine)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

#### Procedure:

- Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seed 5 x 10<sup>3</sup> cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare a stock solution of Niazo in DMSO and then dilute to various concentrations in culture medium.
- Replace the medium in the wells with the medium containing different concentrations of Niazo. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 24, 48, and 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- $\bullet$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.



## In Vivo Model of Cystitis for Analgesic Activity

Objective: To evaluate the analgesic efficacy of **Niazo** in a rodent model of bladder inflammation.

#### Materials:

- Female Sprague-Dawley rats (200-250 g)
- Niazo (Butazopyridine)
- Cyclophosphamide (CYP)
- Saline solution
- Vehicle for **Niazo** administration (e.g., 0.5% carboxymethylcellulose)

#### Procedure:

- · Acclimatize rats for at least one week.
- Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg). Control animals receive a saline injection.
- Administer Niazo (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats 24 hours after CYP injection. A positive control group receiving a known analgesic can be included.
- Assess bladder pain using a visceromotor response (VMR) to graded urinary bladder distension (UBD) at 48 hours post-CYP injection.
  - Anesthetize the rats and insert a catheter into the bladder.
  - Record electromyographic (EMG) activity of the external abdominal oblique muscle during bladder distension with saline at increasing pressures.
  - The VMR is quantified as the total EMG activity during distension.



 At the end of the experiment, euthanize the animals and collect bladder tissue for histological analysis and measurement of inflammatory markers.

## **ADME-Tox Profile (Predicted)**

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of **Niazo** is predicted to be similar to Phenazopyridine.

Table 2: Predicted ADME-Tox Properties of Niazo

| Parameter    | Predicted Property                                                                                                                                                        | Rationale/Considerations                                                                    |
|--------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Absorption   | Rapid oral absorption                                                                                                                                                     | Structural similarity to Phenazopyridine.                                                   |
| Distribution | Likely distributes to the urinary tract                                                                                                                                   | Azo dye structure may lead to tissue staining.                                              |
| Metabolism   | Hepatic metabolism is expected. A key metabolite is likely to be an aniline derivative.                                                                                   | Azo reduction is a common metabolic pathway.                                                |
| Excretion    | Primarily renal excretion                                                                                                                                                 | Excreted as unchanged drug and metabolites, coloring the urine.                             |
| Toxicity     | Potential for methemoglobinemia and hemolytic anemia, especially in individuals with G6PD deficiency. Possible renal and hepatic toxicity with overdose or prolonged use. | Based on the known toxicity profile of Phenazopyridine due to aniline metabolite formation. |

### Conclusion

**Niazo** (Butazopyridine) presents an interesting candidate for investigation as a urinary tract analgesic, primarily due to its structural similarity to the established drug Phenazopyridine. The



provided application notes offer a starting point for a systematic evaluation of its pharmaceutical potential. Key areas of focus for future research should include a thorough characterization of its analgesic efficacy, a detailed investigation of its mechanism of action, and a comprehensive assessment of its safety profile, particularly concerning the potential for hematological and organ toxicity. Should initial studies prove promising, further development could involve formulation optimization to enhance solubility and bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phenazopyridine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [Niazo (Butazopyridine): Application Notes for Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210944#niazo-as-a-potential-pharmaceutical-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com